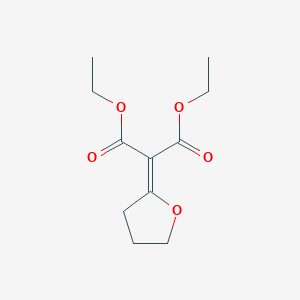

1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate

Description

1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate (CAS: 54362-89-9) is a propanedioate ester featuring a tetrahydrofuran-derived oxolane ring fused to the central malonate core. Its molecular formula is C₁₁H₁₆O₅, with a molecular weight of 228.24 g/mol . The oxolane-ylidene group introduces electron-donating and steric effects, influencing its reactivity in cycloadditions, organocatalytic reactions, and synthetic intermediates .

Propriétés

IUPAC Name |

diethyl 2-(oxolan-2-ylidene)propanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O5/c1-3-14-10(12)9(11(13)15-4-2)8-6-5-7-16-8/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNQTXPBZMHCPSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C1CCCO1)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate can be synthesized through organocatalyst-mediated asymmetric one-pot/two domino/three-component coupling reactions. These reactions involve the coupling of 1,3-diethyl 2-(2-oxopropylidene)propanedioate with two different α,β-unsaturated aldehydes, catalyzed by diphenylprolinol silyl ether . The reaction proceeds via two successive independent catalytic domino reactions, including Michael/Michael and Michael/aldol reactions, to afford highly substituted trans-hydrindanes with excellent diastereoselectivity and nearly optically pure form .

Industrial Production Methods

While specific industrial production methods for 1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate are not widely documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electrophilic centers.

Addition Reactions: The oxolan-2-ylidene moiety can undergo addition reactions with nucleophiles.

Condensation Reactions: The compound can form condensation products with suitable reactants.

Common Reagents and Conditions

Common reagents used in reactions involving 1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate include α,β-unsaturated aldehydes, diphenylprolinol silyl ether, and other nucleophiles. Reaction conditions typically involve mild temperatures and the use of organic solvents.

Major Products Formed

The major products formed from reactions involving 1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate include highly substituted trans-hydrindanes and other complex organic molecules with potential biological activities .

Applications De Recherche Scientifique

1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate has found applications in various scientific research fields, including:

Chemistry: The compound is used as a building block in the synthesis of complex organic molecules and as a reagent in asymmetric synthesis.

Biology: Its potential biological activities make it a candidate for studies in drug discovery and development.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate involves its interaction with specific molecular targets and pathways. The compound’s oxolan-2-ylidene moiety plays a crucial role in its reactivity and biological activities. The exact molecular targets and pathways are still under investigation, but the compound’s ability to participate in various chemical reactions suggests its potential to modulate biological processes .

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities between 1,3-diethyl 2-(oxolan-2-ylidene)propanedioate and related compounds:

Crystallographic and Conformational Differences

- The oxolane-ylidene derivative likely adopts a planar conformation due to conjugation across the malonate-ylidene system. In contrast, analogs like the dithiolane derivative () exhibit V-shaped conformations (dihedral angle ~65.9°) due to steric interactions between aromatic rings and heterocycles .

- Intermolecular Interactions : C–H⋯O hydrogen bonding dominates in oxolane derivatives, whereas sulfur-containing analogs (e.g., dithiolane) display C–H⋯S interactions, affecting crystal packing .

Activité Biologique

Overview

1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate is a compound of interest in medicinal chemistry due to its potential biological activities. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications. This article reviews the existing literature on its biological activity, including case studies, research findings, and potential mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C11H16O4

- Molecular Weight : 212.25 g/mol

- CAS Number : 54362-89-9

The compound features an oxolan ring and two ethyl groups attached to a propanedioate moiety, which contributes to its reactivity and interaction with biological systems.

Biological Activities

-

Antimicrobial Properties :

- Several studies have indicated that derivatives of 1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate exhibit significant antimicrobial activity against various pathogens. For instance, a study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent in clinical settings.

- Anticancer Activity :

-

Anti-inflammatory Effects :

- Inflammation-related studies have suggested that the compound may modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

The biological mechanisms through which 1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate exerts its effects are still under investigation. However, preliminary findings suggest:

- Interaction with Enzymes : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways linked to inflammation and cancer progression.

- Receptor Modulation : It might influence receptor activity related to neurotransmission and immune response, although specific receptors remain to be identified.

Table 1: Summary of Biological Activities

Case Study Example

A notable case study involved the evaluation of the compound's anticancer properties using human breast cancer cell lines. The study reported that treatment with varying concentrations of 1,3-Diethyl 2-(oxolan-2-ylidene)propanedioate resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations. The mechanism was linked to the activation of caspase pathways, highlighting its potential as a therapeutic agent for breast cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.